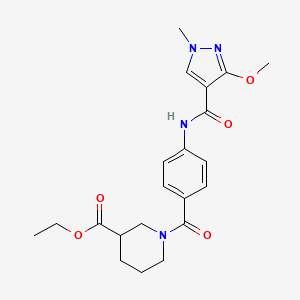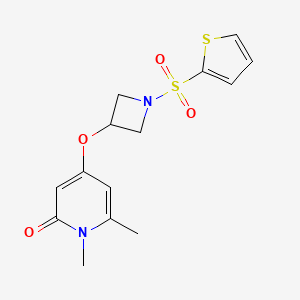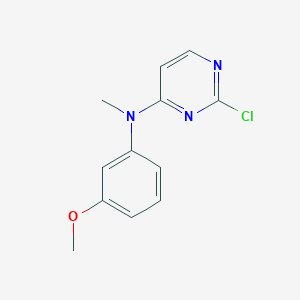![molecular formula C19H16ClN5O2 B2556416 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1286706-19-1](/img/structure/B2556416.png)
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused with a quinazoline ring. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The quinazoline is a bicyclic compound that consists of two fused six-membered rings, one of which is aromatic and the other is a diazine (containing two nitrogen atoms) .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide, part of a broader class of triazoloquinazolinones, has been the subject of various synthetic and pharmacological studies. For instance, the convenient synthesis of 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines, which may share structural similarities with the specified compound, has been developed through methods such as azide and DCC coupling. These compounds have been characterized by elemental analysis, IR, mass, and H NMR data, suggesting potential applications in non-sedative H1-antihistamines activities (Fathalla, Rayes, & Ali, 2007).
Pharmacological Investigation
Various derivatives within the triazoloquinazolinone class have been synthesized and investigated for their pharmacological properties, particularly as H1-antihistaminic agents. For example, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to standard treatments like chlorpheniramine maleate. Such findings indicate the potential of these compounds for developing new classes of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Molecular Rearrangements and Synthesis of Derivatives
Research into the triazoloquinazolinone scaffold has also explored molecular rearrangements and the synthesis of various derivatives, providing insights into the structural and chemical properties of these compounds. For example, triazoloquinazolinium betaines have been prepared, and their molecular structures investigated, revealing potential pathways for the synthesis of novel compounds with varied biological activities (Crabb et al., 1999).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, can form hydrogen bonds with different target receptors, leading to specific interactions .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazolo derivatives, have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
Compounds with similar structures, such as 1,2,4-triazolo derivatives, are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets .
Result of Action
Similar compounds, such as 1,2,4-triazolo derivatives, have been reported to have diverse pharmacological activities, indicating that they can cause a variety of molecular and cellular effects .
Action Environment
It is known that the efficacy and stability of similar compounds, such as 1,2,4-triazolo derivatives, can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Orientations Futures
Propriétés
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-2-4-13(5-3-12)9-21-17(26)10-25-19(27)24-11-22-16-8-14(20)6-7-15(16)18(24)23-25/h2-8,11H,9-10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOGUWJBBXORRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2556336.png)
![ethyl 4-(1-(4-chlorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine-1-carboxylate](/img/structure/B2556337.png)




![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)

![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)




![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)